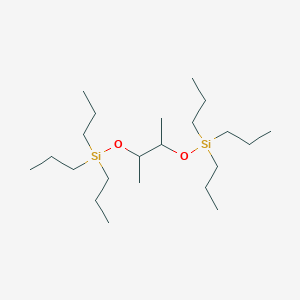
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is a chemical compound with a unique structure that includes silicon and oxygen atoms within its molecular framework. This compound is characterized by its four propyl groups and two oxygen atoms, which are integrated into a twelve-carbon chain. The presence of silicon atoms in the structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane typically involves the use of organosilicon precursors. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Common synthetic routes may include the hydrosilylation of alkenes or the use of Grignard reagents to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may be advantageous for maintaining consistent quality and yield. Additionally, purification steps such as distillation or chromatography would be necessary to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the silicon-oxygen framework.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane involves its interaction with molecular targets through its silicon-oxygen framework. This interaction can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with a similar silicon-oxygen framework but different substituents.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound used in the production of silicone polymers.
Uniqueness
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is unique due to its specific combination of propyl groups and silicon-oxygen framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
18754-72-8 |
|---|---|
Fórmula molecular |
C22H50O2Si2 |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
tripropyl(3-tripropylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C22H50O2Si2/c1-9-15-25(16-10-2,17-11-3)23-21(7)22(8)24-26(18-12-4,19-13-5)20-14-6/h21-22H,9-20H2,1-8H3 |
Clave InChI |
JDFKCPMFGXTUTN-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CCC)OC(C)C(C)O[Si](CCC)(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
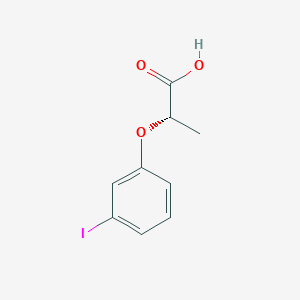
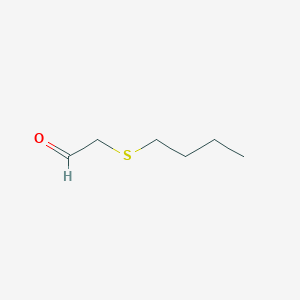
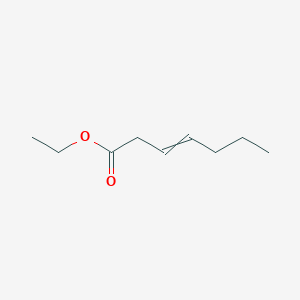
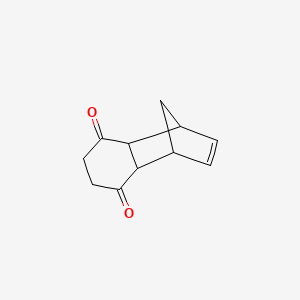
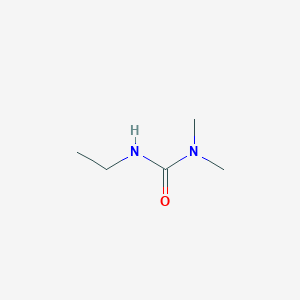
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
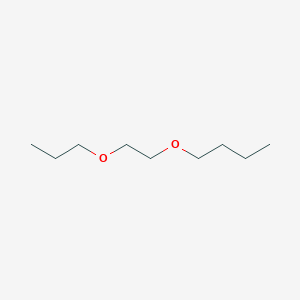
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

